molecular formula C6H5N5O2Zn B14782572 (1H-Imidazol-1-yl)(2-nitro-1H-imidazol-1-yl)zinc

(1H-Imidazol-1-yl)(2-nitro-1H-imidazol-1-yl)zinc

Cat. No.: B14782572
M. Wt: 244.5 g/mol
InChI Key: QBKDBRVXXMWZJI-UHFFFAOYSA-N
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Description

(1H-Imidazol-1-yl)(2-nitro-1H-imidazol-1-yl)zinc is a coordination compound that features zinc coordinated to two imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Imidazol-1-yl)(2-nitro-1H-imidazol-1-yl)zinc typically involves the reaction of zinc salts with imidazole derivatives. One common method is to react zinc chloride with 1H-imidazole and 2-nitro-1H-imidazole in an appropriate solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (MeCN). The reaction is usually carried out under reflux conditions to ensure complete coordination of the zinc ion.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to maximize yield and purity. Techniques such as crystallization and recrystallization might be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1H-Imidazol-1-yl)(2-nitro-1H-imidazol-1-yl)zinc can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The imidazole ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Ligand exchange reactions can be carried out using various nucleophiles in solvents like dichloromethane (CH2Cl2).

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of new zinc coordination complexes with different ligands.

Scientific Research Applications

Chemistry

In chemistry, (1H-Imidazol-1-yl)(2-nitro-1H-imidazol-1-yl)zinc is used as a catalyst in various organic reactions. Its unique coordination environment allows it to facilitate reactions such as cross-coupling and polymerization.

Biology

In biological research, this compound can be used to study zinc’s role in enzymatic functions and protein interactions. Its ability to coordinate with imidazole derivatives makes it a useful model for zinc-containing enzymes.

Medicine

In medicinal chemistry, this compound is investigated for its potential as an antimicrobial agent. The presence of the nitro group can enhance its activity against certain bacterial strains.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced catalytic activity.

Mechanism of Action

The mechanism by which (1H-Imidazol-1-yl)(2-nitro-1H-imidazol-1-yl)zinc exerts its effects involves the coordination of zinc with the imidazole ligands. This coordination can influence the electronic properties of the zinc ion, making it more reactive in catalytic processes. The nitro group can also participate in redox reactions, further enhancing the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    (1H-inden-1-yl)zinc (II) bromide: Similar coordination environment but with different ligands.

    (1H-inden-1-yl)zinc (II) chloride: Similar to the bromide derivative but with chloride as the counterion.

    (2-methylallyl)zinc: Features a different ligand but similar zinc coordination.

Uniqueness

(1H-Imidazol-1-yl)(2-nitro-1H-imidazol-1-yl)zinc is unique due to the presence of both imidazole and nitro groups. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C6H5N5O2Zn

Molecular Weight

244.5 g/mol

IUPAC Name

zinc;imidazol-3-ide;2-nitroimidazol-3-ide

InChI

InChI=1S/C3H2N3O2.C3H3N2.Zn/c7-6(8)3-4-1-2-5-3;1-2-5-3-4-1;/h1-2H;1-3H;/q2*-1;+2

InChI Key

QBKDBRVXXMWZJI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C[N-]1.C1=CN=C([N-]1)[N+](=O)[O-].[Zn+2]

Origin of Product

United States

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